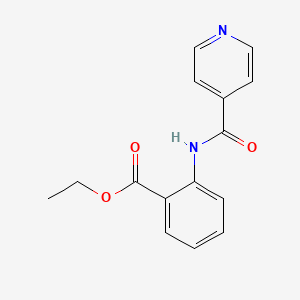![molecular formula C15H20BrN3O4 B5599278 N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide](/img/structure/B5599278.png)
N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, methoxy groups, and a propanediamide moiety, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and N-(3-methoxypropyl)propanediamide. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the Schiff base linkage.
-
Step 1: Preparation of 5-bromo-2-methoxybenzaldehyde
- React 5-bromo-2-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) to obtain 5-bromo-2-methoxybenzaldehyde.
-
Step 2: Condensation Reaction
- Mix 5-bromo-2-methoxybenzaldehyde with N-(3-methoxypropyl)propanediamide in a solvent like ethanol.
- Add a catalytic amount of acetic acid to the reaction mixture.
- Heat the mixture under reflux for several hours to promote the condensation reaction.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction
- Reduction of the Schiff base linkage can yield the corresponding amine derivative.
-
Substitution
- The bromine atom in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 5-bromo-2-methoxybenzoic acid
Reduction: Formation of N-(3-methoxypropyl)-N’-(5-bromo-2-methoxyphenyl)propanediamine
Substitution: Formation of derivatives with various functional groups replacing the bromine atom
科学研究应用
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of Schiff base chemistry and its coordination properties with metal ions.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine
- Explored as a potential therapeutic agent due to its unique chemical structure.
- Evaluated for its pharmacological properties and potential use in drug development.
-
Industry
- Utilized in the development of novel materials with specific chemical and physical properties.
- Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties.
- It may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
-
Pathways Involved
- The Schiff base linkage in the compound can participate in redox reactions, influencing cellular redox balance.
- The bromine atom and methoxy groups can undergo metabolic transformations, affecting the compound’s bioavailability and activity.
相似化合物的比较
N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide can be compared with other Schiff bases and brominated aromatic compounds:
-
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methoxyethyl)propanediamide
-
Uniqueness
- The presence of both bromine and methoxy groups in the compound provides a unique combination of electronic and steric effects.
- The specific arrangement of functional groups contributes to its distinct chemical reactivity and potential applications.
属性
IUPAC Name |
N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O4/c1-22-7-3-6-17-14(20)9-15(21)19-18-10-11-8-12(16)4-5-13(11)23-2/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,17,20)(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHGEUVPICYUQR-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC(=O)NN=CC1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)CC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)
![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)
![3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5599219.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)
![4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide](/img/structure/B5599240.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)

![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B5599274.png)
![1-[(2,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5599279.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5599284.png)


